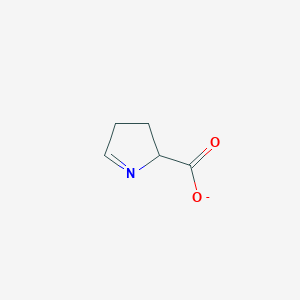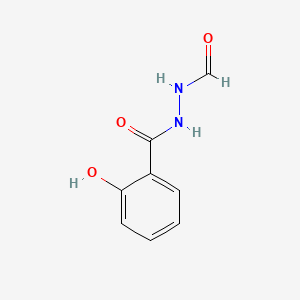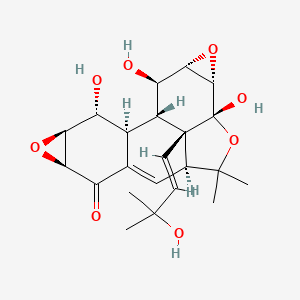
Panepophenanthrin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Panepophenanthrin is a natural product found in Panus rudis and Hyrtios reticulatus with data available.
Applications De Recherche Scientifique
Novel Inhibitor of the Ubiquitin-Activating Enzyme
Panepophenanthrin, isolated from the fermented broth of the mushroom strain Panus rudis, is a notable inhibitor of the ubiquitin-activating enzyme. This enzyme is crucial for the ubiquitin-proteasome pathway, which regulates significant cellular events and is linked to serious diseases. The discovery of this compound as the first inhibitor of this enzyme highlights its potential in biomedical research and therapeutic applications (Sekizawa et al., 2002).
Enantioselective Total Synthesis
The enantioselective total synthesis of this compound has been accomplished, with a key step being a biomimetic Diels–Alder dimerization. This synthesis is significant for producing the compound in a laboratory setting, allowing for further exploration of its properties and potential applications in various fields, including pharmacology and biochemistry (Mehta & Ramesh, 2004).
Development of Cell-Permeable E1 Inhibitors
Through the synthesis of this compound and its derivatives, researchers have developed new cell-permeable E1 inhibitors. These inhibitors have the potential for significant impact in therapeutic strategies against diseases related to the ubiquitin-proteasome pathway (Matsuzawa et al., 2006).
Implications in Cancer Research
The inhibitory effects of this compound on the ubiquitin-activating enzyme suggest potential applications in cancer research. As the ubiquitin-proteasome pathway is involved in cell cycle regulation and apoptosis, understanding and manipulating this pathway could lead to new approaches in cancer therapy (Sekizawa et al., 2002).
Propriétés
Formule moléculaire |
C22H28O8 |
|---|---|
Poids moléculaire |
420.5 g/mol |
Nom IUPAC |
(1S,2S,3R,4S,6S,10S,13R,14S,16S,17R,18S)-3,13,17-trihydroxy-18-[(E)-3-hydroxy-3-methylbut-1-enyl]-11,11-dimethyl-5,12,15-trioxahexacyclo[8.7.1.02,8.04,6.013,18.014,16]octadec-8-en-7-one |
InChI |
InChI=1S/C22H28O8/c1-19(2,26)5-6-21-9-7-8-10(13(24)16-15(28-16)12(8)23)11(21)14(25)17-18(29-17)22(21,27)30-20(9,3)4/h5-7,9-11,13-18,24-27H,1-4H3/b6-5+/t9-,10-,11-,13-,14-,15-,16+,17+,18+,21-,22+/m1/s1 |
Clé InChI |
WQBRQZUREPTGLI-ODDMXWQNSA-N |
SMILES isomérique |
CC1([C@H]2C=C3[C@H]([C@H]4[C@@]2([C@@](O1)([C@@H]5[C@H]([C@@H]4O)O5)O)/C=C/C(C)(C)O)[C@H]([C@H]6[C@@H](C3=O)O6)O)C |
SMILES canonique |
CC1(C2C=C3C(C4C2(C(O1)(C5C(C4O)O5)O)C=CC(C)(C)O)C(C6C(C3=O)O6)O)C |
Synonymes |
1,3a,10-trihydroxy-10c-(3-hydroxy-3-methylbut-1-enyl)-5,5-dimethyl-1,2,3,3a,5,5a,8,9,10,10a,10b,10c-dodecahydro-4-oxa-2,3,8,9-diepoxyacephenanthrylen-7-one panepophenanthrin |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



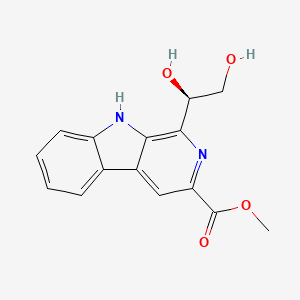

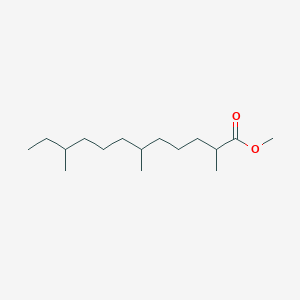
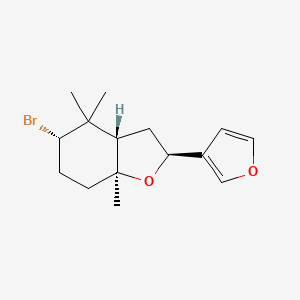
![(6aS,11bR)-9,10-dimethoxy-7,11b-dihydro-6H-indeno[2,1-c]chromene-3,6a-diol](/img/structure/B1245993.png)
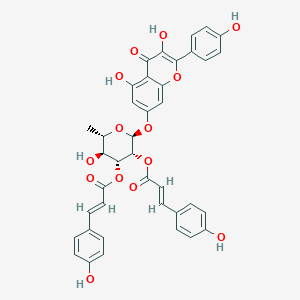
![(3R,7S)-3-Hydroxy-7-[2,6-dihydroxy-4-methoxy-3-(3-phenylpropenoyl)phenyl]-7-(4-hydroxyphenyl)-1-phenyl-5-heptene](/img/structure/B1245996.png)
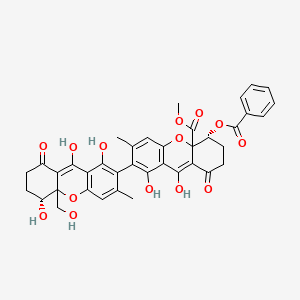
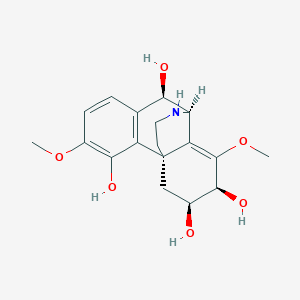
![2-Chloro-N-[1-[(2R)-2,3-dihydroxypropyl]-1,2,3,4-tetrahydro-2-oxo-3-quinolinyl]-6H-thieno[2,3-b]pyrrole-5-carboxamide](/img/structure/B1246001.png)
